![molecular formula C14H23NO5 B1507622 1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate CAS No. 693824-61-2](/img/structure/B1507622.png)
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI code. For a similar compound, “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate”, the SMILES string isCC(C)(C)OC(=O)N1CCC(CC1)OS(C)(=O)=O
and the InChI code is 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by its melting point, boiling point, density, molecular formula, and molecular weight. For a similar compound, “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate”, the molecular formula isC11H21NO5S
, and the molecular weight is 279.35
.
Safety and Hazards
For a similar compound, “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate”, the hazard statements include H301
which indicates that it is toxic if swallowed . Another similar compound, “tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, has hazard statements H315
, H319
, and H335
indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJEIWZWPXTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730629 | |
Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
CAS RN |
693824-61-2 | |
Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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